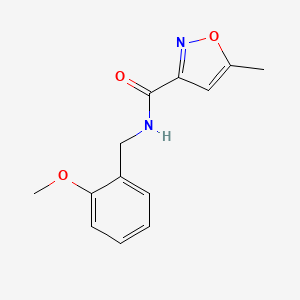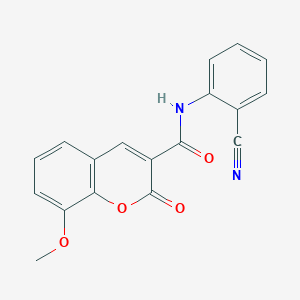![molecular formula C16H25FN2O2S B11112786 1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112786.png)
1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include an ethylbutyl group, a fluorobenzenesulfonyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Ethylbutyl Group: The ethylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Fluorobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2-fluorobenzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include sulfone, amine, and substituted benzene derivatives.
Scientific Research Applications
1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2-ETHYLBUTYL)-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-ETHYLBUTYL)-4-(2-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group instead of a fluorine atom can lead to differences in chemical properties and applications.
1-(2-ETHYLBUTYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE: The nitro group introduces additional reactivity and potential biological effects.
The uniqueness of 1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H25FN2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-(2-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H25FN2O2S/c1-3-14(4-2)13-18-9-11-19(12-10-18)22(20,21)16-8-6-5-7-15(16)17/h5-8,14H,3-4,9-13H2,1-2H3 |
InChI Key |
JLXDJGWFUSVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N'-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide](/img/structure/B11112708.png)
![N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11112720.png)
![1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11112736.png)
![ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11112738.png)


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B11112750.png)


![6-[5-(3,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112777.png)
![2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol](/img/structure/B11112793.png)
![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)](/img/structure/B11112799.png)
![ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11112805.png)
